molecular formula C10H14O3S B13866547 (2,3-Dimethylphenyl)methyl methanesulfonate

(2,3-Dimethylphenyl)methyl methanesulfonate

Cat. No.: B13866547
M. Wt: 214.28 g/mol
InChI Key: GHZDKEYQEJQMFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethylphenyl)methyl methanesulfonate is an organic compound with the molecular formula C10H14O3S It is a derivative of methanesulfonic acid and is characterized by the presence of a methanesulfonate group attached to a (2,3-dimethylphenyl)methyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate typically involves the reaction of (2,3-dimethylphenyl)methanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:

(2,3Dimethylphenyl)methanol+Methanesulfonyl chloride(2,3Dimethylphenyl)methyl methanesulfonate+HCl(2,3-\text{Dimethylphenyl})\text{methanol} + \text{Methanesulfonyl chloride} \rightarrow (2,3-\text{Dimethylphenyl})\text{methyl methanesulfonate} + \text{HCl} (2,3−Dimethylphenyl)methanol+Methanesulfonyl chloride→(2,3−Dimethylphenyl)methyl methanesulfonate+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining the anhydrous conditions and precise temperature control required for the reaction.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethylphenyl)methyl methanesulfonate can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.

    Reduction: The compound can be reduced to (2,3-dimethylphenyl)methanol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Oxidation: Oxidation of the compound can lead to the formation of (2,3-dimethylphenyl)methanesulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include alkoxides, thiolates, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used in anhydrous ether solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

    Nucleophilic Substitution: Substituted (2,3-dimethylphenyl)methyl derivatives.

    Reduction: (2,3-Dimethylphenyl)methanol.

    Oxidation: (2,3-Dimethylphenyl)methanesulfonic acid.

Scientific Research Applications

(2,3-Dimethylphenyl)methyl methanesulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.

    Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of (2,3-Dimethylphenyl)methyl methanesulfonate involves the cleavage of the methanesulfonate group, which acts as a leaving group in nucleophilic substitution reactions. The compound can also undergo hydrolysis to form (2,3-dimethylphenyl)methanol and methanesulfonic acid. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

    (2,3-Dimethylphenyl)methanol: A precursor in the synthesis of (2,3-Dimethylphenyl)methyl methanesulfonate.

    Methanesulfonyl chloride: Used in the synthesis of various sulfonate esters.

    (2,3-Dimethylphenyl)methanesulfonic acid: An oxidation product of this compound.

Uniqueness

This compound is unique due to its specific reactivity and the presence of both a methanesulfonate group and a (2,3-dimethylphenyl)methyl moiety. This combination allows for a wide range of chemical transformations and applications in various fields of research and industry.

Properties

Molecular Formula

C10H14O3S

Molecular Weight

214.28 g/mol

IUPAC Name

(2,3-dimethylphenyl)methyl methanesulfonate

InChI

InChI=1S/C10H14O3S/c1-8-5-4-6-10(9(8)2)7-13-14(3,11)12/h4-6H,7H2,1-3H3

InChI Key

GHZDKEYQEJQMFF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)COS(=O)(=O)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.